S-((5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methyl) ethanethioate
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Overview
Description
S-((5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methyl) ethanethioate is a complex organic compound that features a tert-butyldiphenylsilyl group, a pyrazole ring, and an ethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methyl) ethanethioate typically involves multiple stepsThe reaction conditions often require the use of anhydrous solvents, inert atmosphere (e.g., argon or nitrogen), and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
S-((5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl ether and ethanethioate moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
S-((5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methyl) ethanethioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of S-((5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methyl) ethanethioate involves its interaction with specific molecular targets. The tert-butyldiphenylsilyl group can enhance the compound’s stability and facilitate its binding to target molecules. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The ethanethioate moiety can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **(S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one
- **(2R,3S,4S,5R,6S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
S-((5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methyl) ethanethioate is unique due to its combination of a pyrazole ring, a silyl ether, and an ethanethioate moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications in synthesis and research.
Properties
Molecular Formula |
C24H30N2O2SSi |
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Molecular Weight |
438.7 g/mol |
IUPAC Name |
S-[[5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-methylpyrazol-3-yl]methyl] ethanethioate |
InChI |
InChI=1S/C24H30N2O2SSi/c1-19(27)29-18-20-16-21(26(5)25-20)17-28-30(24(2,3)4,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-16H,17-18H2,1-5H3 |
InChI Key |
VWFZQTJCDNJHBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=NN(C(=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C |
Origin of Product |
United States |
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